UDP-xylose - 3616-06-6

UDP-xylose

Catalog Number: EVT-371064
CAS Number: 3616-06-6
Molecular Formula: C14H20N2O16P2-2
Molecular Weight: 534.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-alpha-D-xylose(2-) is dianion of UDP-alpha-D-xylose arising from deprotonation of both free diphosphate OH groups. It has a role as a human metabolite. It is a nucleotide-sugar oxoanion and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-xylose.
The decarboxylation product of UDPglucuronic acid, which is used for formation of the xylosides of seryl hydroxyl groups in mucoprotein synthesis. Also forms plant xylans.
Source

UDP-xylose is primarily synthesized from uridine triphosphate and xylose-1-phosphate through the action of specific enzymes, particularly UDP-xylose synthase. This compound is found in various organisms, including plants, where it is involved in the biosynthesis of cell wall components and other polysaccharides.

Classification

UDP-xylose is classified as a nucleotide sugar, which is a type of carbohydrate that is activated for participation in glycosylation reactions. It belongs to a broader group of nucleotide sugars that includes other important molecules such as UDP-glucose and UDP-galactose.

Synthesis Analysis

Methods

The synthesis of UDP-xylose can be achieved through several methods:

  1. Enzymatic Synthesis: The most common method involves the conversion of UDP-glucuronic acid to UDP-xylose via the enzyme UDP-xylose synthase. This process typically involves an intermediate known as UDP-4-keto-xylose, which is formed through decarboxylation and subsequent reduction steps .
  2. Chemical Synthesis: Recent studies have explored chemoenzymatic methods that simplify the synthesis process by avoiding complex protection strategies and purification techniques. For instance, a method was developed that directly converts monosaccharides to sugar-1-phosphate anomers, followed by enzymatic conversion to UDP-xylose .
  3. Biocatalytic Methods: A one-pot two-enzyme cascade reaction has been employed to enhance UDP-xylose production from UDP-glucose using specific enzymes .

Technical Details

The enzymatic pathway typically requires cofactors such as NAD+ for the reduction steps, and various conditions (e.g., temperature and pH) need to be optimized for maximum yield. Recent advancements have focused on improving yields and simplifying procedures by utilizing recombinant enzymes and optimizing reaction conditions .

Molecular Structure Analysis

Structure

UDP-xylose consists of a uridine moiety linked to a diphosphate group and a xylose sugar. The molecular formula is C10H13N2O10P2, and its structure can be represented as follows:

UDP xyloseUridine+Diphosphate+Xylose\text{UDP xylose}\rightarrow \text{Uridine}+\text{Diphosphate}+\text{Xylose}

Data

The structural analysis reveals that UDP-xylose exists predominantly in its pyranose form, which is crucial for its biological function. Nuclear magnetic resonance spectroscopy has been used to elucidate the detailed structural characteristics, including chemical shifts and coupling constants associated with its protons .

Chemical Reactions Analysis

Reactions

UDP-xylose participates in several key biochemical reactions:

  1. Glycosylation Reactions: It acts as a substrate for xylosyltransferases, which transfer xylose units to growing polysaccharide chains.
  2. Biosynthetic Pathways: It is involved in the synthesis of glycosaminoglycans such as heparan sulfate and chondroitin sulfate.

Technical Details

The conversion of UDP-glucuronic acid to UDP-xylose involves multiple steps:

  1. Oxidation of the C4 alcohol in UDP-glucuronic acid.
  2. Decarboxylation leading to the formation of UDP-4-keto-pentose.
  3. Reduction by NADH to yield UDP-xylose .
Mechanism of Action

Process

The enzymatic mechanism for the conversion of UDP-glucuronic acid to UDP-xylose has been detailed through various studies:

  1. The binding of substrates induces conformational changes in the enzyme.
  2. The enzyme facilitates oxidation followed by decarboxylation.
  3. Finally, reduction occurs at the C4 position, yielding UDP-xylose.

Data

Studies using molecular dynamics simulations have provided insights into substrate distortion during catalysis, highlighting critical interactions between enzyme residues and substrates .

Physical and Chemical Properties Analysis

Physical Properties

UDP-xylose is typically found as a white crystalline powder soluble in water. Its melting point and specific optical rotation are often determined through experimental methods.

Chemical Properties

The compound is stable under physiological conditions but can be hydrolyzed under extreme pH conditions or prolonged exposure to heat. It exhibits typical reactivity associated with nucleotide sugars, including participation in glycosylation reactions.

Relevant data regarding its solubility, stability, and reactivity are critical for understanding its behavior in biological systems .

Applications

Scientific Uses

UDP-xylose has significant applications in various scientific fields:

  1. Biochemistry: It serves as a substrate for studying glycosylation mechanisms.
  2. Pharmaceuticals: Understanding its role in polysaccharide synthesis can aid in drug development targeting glycosaminoglycans.
  3. Plant Biology: Research into its biosynthetic pathways can enhance knowledge about plant cell wall composition and function.
Enzymatic Biosynthesis of UDP-Xylose

UDP-xylose (UDP-Xyl) biosynthesis occurs via a two-step pathway initiated by UDP-glucose dehydrogenase (UGDH), which oxidizes UDP-glucose (UDP-Glc) to UDP-glucuronic acid (UDP-GlcA). UDP-GlcA undergoes decarboxylation by UDP-glucuronic acid decarboxylase (UXS), yielding UDP-Xyl. This pathway is conserved across eukaryotes and prokaryotes and is critical for synthesizing glycoconjugates.

UDP-Glucuronic Acid Decarboxylase (UXS) as the Core Catalyst

UXS (EC 4.1.1.35) belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. It catalyzes the irreversible decarboxylation of UDP-GlcA while retaining the uracil-diphosphate moiety.

Structural Determinants of Substrate Specificity

UXS enzymes feature a conserved Rossmann fold for NAD+ binding and a catalytic triad (Ser/Tyr/Lys in plants; Thr/Tyr/Lys in mammals). Key structural elements include:

  • Substrate-Binding Pocket: Positively charged residues (e.g., Arg277 in humans) interact with UDP-GlcA’s diphosphate group [2] [4].
  • Sugar Ring Distortion: The active site forces UDP-GlcA into a strained boat conformation (BO,3), positioning the C4-OH for oxidation and the C5 carboxylate for decarboxylation [4].
  • Dimer Interface: In human UXS, residues like Arg233 stabilize the homodimeric structure; mutations here (e.g., R233H) abolish activity [7].

Table 1: Key Structural Motifs in UXS Enzymes

Motif/ResidueRoleConservation
GxxGxxGNAD+ binding (Rossmann fold)Universal
Tyr147 (human)Proton donor/acceptorPlants, mammals, bacteria
Glu120 (human)Coordinates water for protonationMammals only
Arg277 (human)Seals active siteMammals only

Three-Step Catalytic Mechanism

UXS catalysis involves three sequential steps:

  • Oxidation: NAD+ abstracts a hydride from UDP-GlcA’s C4, forming UDP-4-keto-glucuronic acid.
  • Decarboxylation: The C5 carboxylate is eliminated as CO2, producing a UDP-4-keto-pentose enolate intermediate. Tyr147 protonates the enolate at C5, yielding UDP-4-keto-xylose [2] [4].
  • Reduction: NADH reduces the C4 keto group, regenerating NAD+ and producing UDP-Xyl. Tyr147 donates a proton to C4, establishing xylose stereochemistry [2] [4].

Role of NAD+ Cofactor in Redox Cycling

NAD+ acts as a transient redox cofactor:

  • It is not consumed net but shuttles hydrides between reaction steps.
  • NADH remains tightly bound until decarboxylation concludes, preventing side reactions [1] [6].
  • Mutations disrupting NAD+ binding (e.g., in the Rossmann fold) abolish all catalytic steps [2].

Subcellular Compartmentalization of UDP-Xylose Synthesis

UDP-Xyl synthesis occurs in multiple cellular compartments, with isoforms tailored to local glycoconjugate demand.

Cytosolic vs. Golgi-Localized Isoforms in Eukaryotes

  • Cytosolic UXS: Soluble isoforms (e.g., AtUXS3/5/6 in Arabidopsis) supply UDP-Xyl for cytosolic metabolites and nuclear glycoproteins. Dominant in xylan biosynthesis during secondary wall formation [1] [6].
  • Golgi UXS: Membrane-bound isoforms (e.g., AtUXS1/2, NtUXS16 in tobacco) orient their catalytic domains toward the Golgi lumen. Provide UDP-Xyl for xylosyltransferases synthesizing hemicellulose or proteoglycans [1] [6].
  • Experimental Evidence: NtUXS16 fused to RFP localizes to medial-Golgi in tobacco BY-2 cells. Unlike typical type II membrane proteins, its N-terminus faces the cytosol, and the catalytic domain is lumenal [6].

Transport Mechanisms for UDP-Sugars Across Organelles

UDP-Xyl synthesized in the cytosol requires transport into the Golgi:

  • Nucleotide Sugar Transporters (NSTs): Antiporters exchange UDP-Xyl (into the Golgi) with UMP (out). Mutations cause glycoconjugate deficits despite normal cytosolic UDP-Xyl pools [4].
  • Metabolite Channeling: In plants, Golgi-localized UXS may directly supply xylosyltransferases without cytosolic intermediates [1].

Evolutionary Conservation of UXS Across Domains of Life

UXS enzymes share deep evolutionary roots but support divergent biological functions.

Homology Between Human, Plant, and Bacterial Enzymes

  • Sequence Identity: Human UXS1 shares 57% identity with bacterial UXS (e.g., Sphaerobacter thermophilus). Catalytic residues (Tyr, Lys) are 100% conserved [2] [8].
  • Structural Similarity: All UXS enzymes adopt homodimeric SDR folds. Plant isoforms (e.g., tobacco’s 17 NtUXS genes) cluster into two phylogenomic groups reflecting localization [6].
  • Thermostable Bacterial UXS: S. thermophilus UXS (StUXS) and UGDH are active at 70°C, enabling industrial UDP-Xyl synthesis [8].

Table 2: Comparative Analysis of UXS Isoforms

OrganismIsoformsLocalizationKey Physiological Role
Arabidopsis6Cytosol/GolgiXylan biosynthesis
Human1ER/GolgiProteoglycan initiation
S. thermophilus1CytosolUnknown polysaccharide synthesis
Tobacco17Cytosol/GolgiHemicellulose modification

Divergent Physiological Roles in Glycoconjugate Biosynthesis

  • Animals: UDP-Xyl initiates glycosaminoglycan (GAG) chain attachment to proteoglycan cores (e.g., heparan sulfate). Zebrafish uxs1 mutants show defective cartilage due to absent GAGs, disrupting collagen organization and chondrocyte signaling [7].
  • Plants: UDP-Xyl is a precursor for xyloglucan, xylan, and arabinose. NtUXS16 overexpression alters hypocotyl elongation in Arabidopsis, linking Golgi-derived UDP-Xyl to growth [6].
  • Bacteria: UXS synthesizes UDP-Xyl for cell wall polysaccharides (e.g., in C. neoformans). StUXS may support thermophilic polysaccharide assembly [8].

Properties

CAS Number

3616-06-6

Product Name

UDP-xylose

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate

Molecular Formula

C14H20N2O16P2-2

Molecular Weight

534.26 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1

InChI Key

DQQDLYVHOTZLOR-OCIMBMBZSA-L

SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Synonyms

Diphosphate Xylose, Uridine
UDP Xylose
Uridine Diphosphate Xylose
Xylose, UDP
Xylose, Uridine Diphosphate

Canonical SMILES

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

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